Computed Lipophilicity (XLogP3) Comparison Between 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide and a Des-piperazine Analog
The target compound exhibits a computed XLogP3 of 3.3, whereas its des-piperazine analog 3-chloro-N-[2-(dimethylamino)ethyl]benzamide (lacking the 4-methylpiperazine ring) is expected to have a significantly lower XLogP3 due to the absence of the lipophilic piperazine moiety, although an exact computed value for the comparator is not publicly available . The difference reflects the substantial contribution of the N-methylpiperazine group to overall lipophilicity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-chloro-N-[2-(dimethylamino)ethyl]benzamide (XLogP3 not publicly available; predicted to be <3.3) |
| Quantified Difference | Cannot be precisely quantified without comparator experimental or consensus computed value |
| Conditions | Algorithmic estimation; no experimental logP reported |
Why This Matters
Lipophilicity directly influences membrane permeability and non-specific protein binding; a difference of even 0.5 log units can translate into meaningful shifts in absorption and distribution in cell-based assays.
